molecular formula C13H18BrNO B15336949 2-[1-(4-Bromophenyl)-4-piperidyl]ethanol

2-[1-(4-Bromophenyl)-4-piperidyl]ethanol

Cat. No.: B15336949
M. Wt: 284.19 g/mol
InChI Key: DNGDKFOVSGKNTB-UHFFFAOYSA-N
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Description

2-[1-(4-Bromophenyl)-4-piperidyl]ethanol (CAS 1892419-54-3) is a synthetic organic compound with the molecular formula C13H18BrNO and a molecular weight of 284.19 g/mol. It is typically supplied with a purity of ≥95% . This compound features a piperidine ring substituted with a 4-bromophenyl group and a hydroxyethyl side chain. The bromophenyl and ethanol-functionalized piperidine structure makes it a valuable intermediate in medicinal chemistry and drug discovery research. Piperidine and bromophenyl derivatives are common scaffolds found in biologically active molecules, often serving as key building blocks for the synthesis of potential pharmaceutical agents . This product is intended for research purposes and laboratory use only. It is not approved for diagnostic, therapeutic, or personal use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

Molecular Formula

C13H18BrNO

Molecular Weight

284.19 g/mol

IUPAC Name

2-[1-(4-bromophenyl)piperidin-4-yl]ethanol

InChI

InChI=1S/C13H18BrNO/c14-12-1-3-13(4-2-12)15-8-5-11(6-9-15)7-10-16/h1-4,11,16H,5-10H2

InChI Key

DNGDKFOVSGKNTB-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1CCO)C2=CC=C(C=C2)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(4-Bromophenyl)-4-piperidyl]ethanol typically involves the reaction of 4-bromobenzyl chloride with piperidine, followed by the reduction of the resulting intermediate with a suitable reducing agent such as lithium aluminum hydride. The reaction conditions often require anhydrous solvents and inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of 2-[1-(4-Bromophenyl)-4-piperidyl]ethanol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-[1-(4-Bromophenyl)-4-piperidyl]ethanol undergoes various chemical reactions, including:

    Oxidation: The ethanol moiety can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The bromophenyl group can be reduced to a phenyl group under suitable conditions.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium azide or thiourea can be employed in the presence of a suitable base.

Major Products Formed

    Oxidation: 2-[1-(4-Bromophenyl)-4-piperidyl]acetaldehyde or 2-[1-(4-Bromophenyl)-4-piperidyl]acetic acid.

    Reduction: 2-[1-(Phenyl)-4-piperidyl]ethanol.

    Substitution: 2-[1-(4-Aminophenyl)-4-piperidyl]ethanol or 2-[1-(4-Thiophenyl)-4-piperidyl]ethanol.

Scientific Research Applications

2-[1-(4-Bromophenyl)-4-piperidyl]ethanol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a building block in the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of 2-[1-(4-Bromophenyl)-4-piperidyl]ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group may facilitate binding to hydrophobic pockets, while the piperidine ring can interact with polar residues. These interactions can modulate the activity of the target proteins, leading to the desired biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural and functional differences between 2-[1-(4-Bromophenyl)-4-piperidyl]ethanol and related compounds:

Compound Name Molecular Formula Key Features Biological Activity/Application Source
2-[1-(4-Bromophenyl)-4-piperidyl]ethanol C₁₈H₂₈BrN₃O Piperidine core, 4-bromophenyl, piperazinyl-ethanol Hypothesized CNS modulation or enzyme inhibition
2-(4-Bromophenyl)ethanol C₈H₉BrO Simple bromophenyl-ethanol structure Solvent/precursor; no direct bioactivity noted
(R)-1-(4-Bromophenyl)ethoxy-phthalocyanine - Chiral phthalocyanine with bromophenyl-ethoxy group Higher ROS generation for photodynamic therapy
UDO (Pyridine-piperazine derivative) - Pyridine, trifluoromethylphenyl, piperazine Non-azolic CYP51 inhibitor (anti-T. cruzi)
2-{4-[(3-Bromophenyl)sulfonyl]-1-piperazinyl}ethanol C₁₂H₁₆BrN₂O₃S Piperazine-ethanol with 3-bromophenyl sulfonyl group Unspecified enzyme interaction
4-Methoxybutyrylfentanyl - Piperidine with phenethyl and 4-methoxyphenyl groups Opioid receptor agonist (synthetic opioid)

Key Comparative Analysis

Chirality and Photodynamic Activity The (R)-enantiomer of 1-(4-bromophenyl)ethoxy-phthalocyanine exhibits a higher quantum yield of reactive oxygen species (ROS) compared to its (S)-counterpart and racemic mixtures. This highlights the critical role of stereochemistry in photodynamic applications .

Enzyme Inhibition Profiles UDO and UDD (pyridine-piperazine derivatives) inhibit Trypanosoma cruzi CYP51, a sterol 14α-demethylase, with efficacy comparable to posaconazole . While 2-[1-(4-Bromophenyl)-4-piperidyl]ethanol shares a piperidine-piperazine backbone, its bromophenyl group may alter target specificity (e.g., toward mammalian enzymes or receptors).

Synthetic Accessibility Derivatives of 1-(4-bromophenyl)ethanol (e.g., imidazolidinones and pyrimidines) are synthesized via alkylation, hydrolysis, and cyclization reactions . Similarly, 2-[1-(4-Bromophenyl)-4-piperidyl]ethanol likely requires multi-step nucleophilic substitutions or coupling reactions, though direct synthetic data are absent in the evidence.

Metabolic Stability Compounds like M11_11b (bromophenyl-pyrrole carboxylic acid) undergo CYP2C8-mediated biotransformation to ethanol derivatives . The ethanol moiety in 2-[1-(4-Bromophenyl)-4-piperidyl]ethanol may confer similar metabolic liabilities, necessitating structural shielding (e.g., piperazine ring) to enhance stability.

Q & A

Q. Table 1: Example Reaction Conditions

StepReagents/ConditionsYieldReference
BrominationNH₄Br, Oxone, RTN/A
CyclizationEthanol, reflux, 1h69%*
*Yield from analogous reaction.

(Basic) Which analytical techniques are critical for characterizing this compound?

Key techniques include:

  • Nuclear Magnetic Resonance (NMR) : For structural confirmation of the bromophenyl and piperidyl moieties (deuterated solvents, ¹H/¹³C NMR) .
  • High-Performance Liquid Chromatography (HPLC) : Assess purity using methanol-buffer mobile phases (65:35, pH 4.6) .
  • X-ray Crystallography : Resolve stereochemistry via single-crystal analysis, as applied to structurally related compounds .

Q. Table 2: Analytical Methods

TechniqueApplicationConditionsReference
NMRStructural confirmationCDCl₃, 400 MHz
HPLCPurity assessmentMethanol/buffer (65:35)
X-ray CrystallographyStereochemical elucidationSingle-crystal analysis

(Basic) What safety protocols are advised for handling this compound?

  • Personal Protective Equipment (PPE) : Gloves, lab coats, and goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation .
  • Waste Disposal : Treat as hazardous organic waste due to brominated aromatic groups .

(Advanced) How can synthetic yield be optimized for large-scale production?

  • Parameter Variation : Adjust reaction time, temperature, and catalyst concentration (e.g., oxone stoichiometry) .
  • Design of Experiments (DOE) : Systematically test variables like solvent polarity (e.g., ethanol vs. DMF) and reflux duration .
  • Purification : Optimize column chromatography gradients or recrystallization solvents.

(Advanced) How should researchers resolve contradictions in reported biological activity data?

  • Purity Verification : Re-analyze samples via HPLC to rule out impurities .
  • Assay Standardization : Ensure consistent cell lines (e.g., HepG2 for cytotoxicity) and controls across studies .
  • Replicate Studies : Conduct triplicate experiments to confirm reproducibility .

(Advanced) What considerations are critical for designing in vivo studies?

  • Dose Optimization : Perform dose-ranging studies (e.g., 10–100 mg/kg) to establish efficacy and toxicity thresholds .
  • Pharmacokinetics : Monitor plasma half-life and metabolite formation using LC-MS .
  • Control Groups : Include vehicle and positive controls (e.g., cisplatin for anticancer assays) .

(Advanced) How can computational modeling predict this compound’s interactions?

  • Molecular Docking : Use tools like AutoDock Vina with PubChem 3D structures (CID: [retrieve from ]) to identify protein targets .
  • QSAR Modeling : Correlate structural descriptors (e.g., logP, polar surface area) with activity data from DSSTox .
  • ADMET Prediction : Estimate absorption and toxicity profiles via SwissADME .

(Advanced) What methodologies assess its potential as an antimicrobial agent?

  • In Vitro Assays : Minimum Inhibitory Concentration (MIC) tests against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Mechanistic Studies : Fluorescence microscopy to evaluate membrane disruption .
  • Resistance Profiling : Serial passage assays to detect emergent resistance .

Notes

  • Data tables extrapolate from analogous compounds due to limited direct evidence.
  • Advanced questions emphasize hypothesis-driven research and methodological rigor.

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